Seprilose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: SEPRILOSE can be synthesized through a multi-step process involving the protection of the hydroxyl groups of glucose, followed by the introduction of the heptyl group. The key steps include:
Protection of Glucose: The hydroxyl groups of glucose are protected using isopropylidene to form 1,2-O-isopropylidene-alpha-D-glucofuranose.
Introduction of Heptyl Group: The protected glucose derivative is then reacted with heptyl bromide in the presence of a base such as sodium hydride to introduce the heptyl group at the 3-O position.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: SEPRILOSE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The heptyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of SEPRILOSE involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of prostaglandin E2 synthesis, this compound interferes with the enzyme responsible for the production of prostaglandin E2, thereby reducing inflammation and pain . The exact molecular targets and pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
SEPRILOSE can be compared with other similar compounds such as:
3-O-Methylglucose: Similar in structure but with a methyl group instead of a heptyl group.
1,2-O-Isopropylidene-alpha-D-glucofuranose: Lacks the heptyl group but shares the isopropylidene protection.
Heptyl Glucoside: Contains a heptyl group but lacks the isopropylidene protection.
Uniqueness: this compound’s uniqueness lies in its combination of the heptyl group and the isopropylidene protection, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSUUEYOBZZHIJ-UXXRCYHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158322 | |
Record name | Seprilose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133692-55-4 | |
Record name | Seprilose [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133692554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seprilose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEPRILOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5764EUK72N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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